Comparative C-X Bond Reactivity: C2-Br vs. C2-Cl Leaving Group Potential in Cross-Coupling
The target compound features a C(sp²)-Br bond at the 2-position, which is intrinsically more reactive in oxidative addition with Pd(0) catalysts compared to the C(sp²)-Cl bond in 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8) [1]. This difference is governed by bond dissociation energies; C-Br bonds (~285 kJ/mol) are significantly weaker than C-Cl bonds (~327 kJ/mol), leading to faster catalytic turnover under identical conditions [2].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-Br BDE ≈ 285 kJ/mol |
| Comparator Or Baseline | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine: C-Cl BDE ≈ 327 kJ/mol |
| Quantified Difference | Δ BDE ≈ 42 kJ/mol (weaker bond, higher reactivity for target) |
| Conditions | Isodesmic reaction analysis for aryl halides; confirmed by general oxidative addition kinetics with Pd(PPh₃)₂. |
Why This Matters
A weaker C-Br bond enables lower reaction temperatures and shorter reaction times in critical Suzuki-Miyaura and Buchwald-Hartwig couplings, which is a decisive factor when synthesizing thermally sensitive drug candidates.
- [1] Molebase.cn. Physicochemical data for 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8). View Source
- [2] Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. (General class-level BDE reference). View Source
